1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of triazolo-pyrazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression.
The compound is synthesized through methods that involve aromatic nucleophilic substitution and other organic synthesis techniques. It has been referenced in various scientific literature and patents, indicating its relevance in drug discovery and development.
This compound can be classified as a triazolo-pyrazine derivative, specifically featuring a piperidine moiety. Its structure indicates it may interact with biological targets, making it significant for pharmacological studies.
The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine typically involves:
The synthetic routes are often optimized for yield and purity, employing techniques such as thin-layer chromatography for monitoring progress and nuclear magnetic resonance spectroscopy for structural confirmation.
The molecular formula of 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is with a molecular weight of approximately 268.74 g/mol. The InChI key is CGRFDECTYCASHD-UHFFFAOYSA-N.
The compound's structure can be characterized using:
1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
Reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and minimize side products. Analytical techniques like high-performance liquid chromatography may be used for purification.
The mechanism of action for compounds like 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine often involves:
In vitro studies have demonstrated that these compounds exhibit antiproliferative effects against various cancer cell lines by interfering with signaling pathways associated with cell growth.
The physical properties include:
Key chemical properties include:
1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine has potential applications in:
This compound exemplifies the ongoing research into triazolo-pyrazine derivatives as promising candidates in medicinal chemistry aimed at treating complex diseases such as cancer.
The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system in modern drug design due to its versatile hydrogen-bonding capacity, π-π stacking capability, and balanced physiochemical properties. This bicyclic structure incorporates two nitrogen-rich rings that confer high binding affinity to biological targets, particularly kinases and DNA repair enzymes [5]. The scaffold’s planar geometry enables deep penetration into enzyme active sites, while the triazole ring offers metabolic stability by resisting oxidative degradation. Notably, its structural mimicry of purines allows competitive inhibition of ATP-binding pockets in kinases, positioning it as a critical pharmacophore in oncology therapeutics [7]. Recent studies highlight its adaptability for structure-activity relationship (SAR) optimization through substitutions at C-3 and C-8 positions, enabling fine-tuning of potency and selectivity against challenging targets like c-Met and PARP1 [5] [7].
Piperidine modifications significantly enhance the pharmacological profile of triazolo-pyrazine derivatives by improving target engagement, solubility, and membrane permeability. The 4-aminopiperidine moiety—exemplified in 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine—introduces a basic nitrogen atom that forms salt bridges with acidic residues in binding pockets, while its aliphatic ring enables hydrophobic interactions [3] [9]. In c-Met kinase inhibitors, this substitution extends into deep hydrophobic back pockets, enhancing inhibitory potency at nanomolar concentrations (IC~50~ = 26–48 nM) [7]. For PARP1 inhibitors, 4,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives exploit the piperidine’s conformational flexibility to access unique binding modes that overcome acquired resistance [9]. The 4-amine group further serves as a synthetic handle for secondary modifications, enabling the attachment of ureas, amides, or other pharmacophores that modulate target selectivity [7] [9].
The therapeutic application of triazolo-pyrazine derivatives evolved from early hypoglycemic agents to cutting-edge oncology therapeutics. Initial interest emerged with ABT-341, a dipeptidyl peptidase IV (DPP-IV) inhibitor featuring this scaffold, which demonstrated potent anti-diabetic activity by prolonging incretin half-life [5]. Subsequent research exploited the scaffold’s kinase inhibitory potential, leading to compounds like foretinib analogs where triazolo-pyrazine replaced quinoline to improve c-Met/VEGFR-2 binding [7]. Contemporary developments focus on multi-targeted inhibitors, such as derivatives bearing 4-oxo-pyridazinone moieties that simultaneously inhibit c-Met and cancer cell proliferation (IC~50~ = 0.15–2.85 μM) [3]. The scaffold’s versatility is further evidenced by its integration into PARP1 inhibitors designed to combat acquired resistance in BRCA-mutated cancers through enhanced DNA-binding interactions [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0